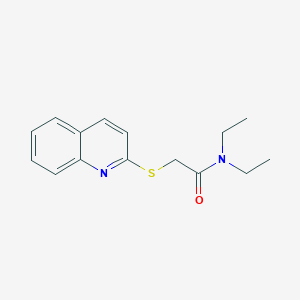
N,N-diethyl-2-(2-quinolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(2-quinolinylthio)acetamide, commonly known as DETAQ, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thioacetamide derivative that is structurally similar to thioacetamide and has been found to exhibit significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DETAQ is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. DETAQ has also been found to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
DETAQ has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activity of COX-2. DETAQ has also been found to inhibit the activity of AChE and BChE, leading to an increase in the levels of acetylcholine. Additionally, DETAQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DETAQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, DETAQ has been found to be stable under physiological conditions and has low toxicity. However, there are also some limitations to the use of DETAQ in lab experiments. It has been found to exhibit moderate solubility in water, which can limit its use in aqueous solutions. Additionally, DETAQ has been found to be sensitive to light and air, which can affect its stability over time.
Orientations Futures
There are several future directions for the use of DETAQ in scientific research. One area of interest is the potential therapeutic applications of DETAQ in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DETAQ has been found to exhibit anti-cancer effects and may have potential applications in cancer therapy. Another area of interest is the development of new fluorescent probes based on the structure of DETAQ for the detection of reactive oxygen species. Further research is needed to fully understand the mechanism of action of DETAQ and its potential applications in scientific research.
Conclusion
DETAQ is a thioacetamide derivative that has been widely used in scientific research due to its unique properties. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DETAQ has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The synthesis method of DETAQ is relatively simple, and it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of DETAQ and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DETAQ involves the reaction of 2-chloroquinoline with diethylamine followed by the reaction of the resulting N,N-diethyl-2-chloroquinoline with thioacetamide. The final product, DETAQ, is obtained by the reaction of N,N-diethyl-2-chloroquinoline with sodium sulfide. The synthesis method of DETAQ is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DETAQ has been widely used in scientific research due to its unique properties. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DETAQ has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DETAQ has been used as a fluorescent probe for the detection of reactive oxygen species.
Propriétés
IUPAC Name |
N,N-diethyl-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-17(4-2)15(18)11-19-14-10-9-12-7-5-6-8-13(12)16-14/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANCSWZZVXVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
![1-(4-ethoxyphenyl)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953842.png)

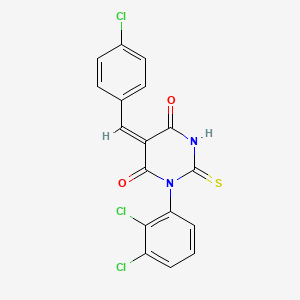
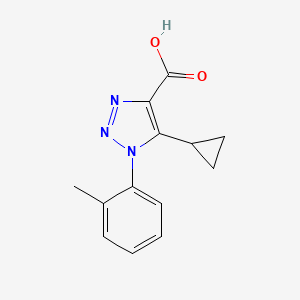
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4953868.png)
![2-methoxyethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4953872.png)
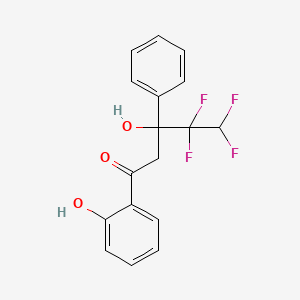
![2-({[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4953879.png)
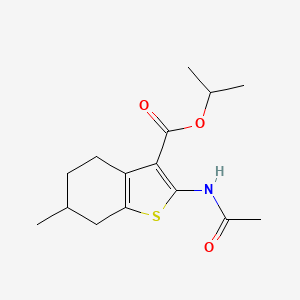
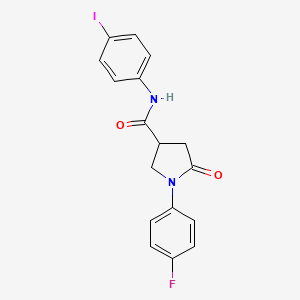
![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
